molecular formula C17H20O4 B11969607 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone CAS No. 21225-62-7

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone

Cat. No.: B11969607
CAS No.: 21225-62-7
M. Wt: 288.34 g/mol
InChI Key: OZRZBGMRHUJCAZ-UHFFFAOYSA-N
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Description

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone is an organic compound with the molecular formula C17H20O4. This compound is notable for its unique structure, which includes a cyclohexanone ring substituted with acetyl, hydroxy, methyl, and phenyl groups. It is used in various chemical and pharmaceutical applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone can be synthesized through a multi-step process. One common method involves the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . The reaction typically involves the use of benzylamine in the presence of a solvent such as benzene and a catalyst like glacial acetic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-10(18)14-13(20)9-17(3,21)16(11(2)19)15(14)12-7-5-4-6-8-12/h4-8,14-16,21H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRZBGMRHUJCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302209
Record name 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21225-62-7
Record name NSC149668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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